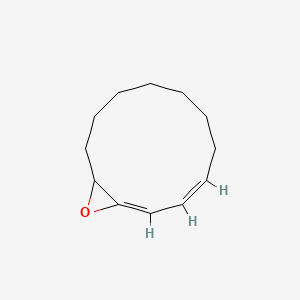

13-Oxabicyclo(10.1.0)tridecadiene

Description

Contextualization of Bicyclic Ethers and Epoxides in Organic Chemistry

Bicyclic ethers are organic compounds that contain two rings sharing one or more atoms, with at least one oxygen atom incorporated into one of the rings. Their structures can range from simple, small-ring systems to complex, bridged architectures found in many natural products. Epoxides, a subclass of cyclic ethers, are characterized by a three-membered ring containing two carbon atoms and one oxygen atom. ontosight.ai This structural motif is associated with significant ring strain, which renders epoxides highly reactive towards nucleophiles, acids, and bases. epo.org

The reactivity of the epoxide ring is a cornerstone of its utility in organic synthesis. Ring-opening reactions of epoxides provide a facile route to 1,2-difunctionalized compounds with well-defined stereochemistry. These reactions are fundamental in the construction of complex molecular frameworks and are employed in the synthesis of a wide array of products, from pharmaceuticals to polymers.

Significance of Medium-Ring Bicyclic Systems in Synthetic Methodology

Medium-sized rings, typically defined as those containing eight to eleven atoms, present unique challenges and opportunities in synthetic organic chemistry. The synthesis of these rings is often complicated by unfavorable entropic factors and the presence of transannular strain, which arises from non-bonded interactions across the ring. However, the conformational flexibility and distinct three-dimensional structures of medium-ring systems make them valuable scaffolds in medicinal chemistry and materials science.

Bicyclic systems that incorporate a medium-sized ring, such as 13-Oxabicyclo(10.1.0)tridecadiene, are of particular interest. The fusion of an additional ring can constrain the conformation of the medium ring, leading to specific spatial arrangements of functional groups and influencing the molecule's reactivity and biological activity. The development of synthetic methods to access these complex architectures is an active area of research, with applications in the total synthesis of natural products and the creation of novel molecular entities.

Overview of Academic Research Trajectories for 13-Oxabicyclo(10.1.0)tridecadiene

Academic and industrial research on 13-Oxabicyclo(10.1.0)tridecadiene has primarily focused on its synthesis and its transformation into other valuable chemical intermediates. The compound is typically synthesized via the epoxidation of 1,5,9-cyclododecatriene (B1592173). researchgate.netepa.gov Various methods have been explored to achieve this transformation with high selectivity for the mono-epoxide.

One significant research trajectory involves the use of heterogeneous catalysts for the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide. For instance, studies have investigated the use of titanium-silicate molecular sieves, such as Ti-MCM-41, to achieve high selectivity for 1,2-epoxy-5,9-cyclododecadiene. epa.gov Research in this area aims to develop environmentally benign and efficient catalytic systems for the production of this epoxide. A notable study reported achieving approximately 100 mol% selectivity for the desired mono-epoxide at a 13 mol% conversion of the starting triene using a Ti-MCM-41 catalyst. epa.gov

Another area of investigation has been the use of homogeneous catalysts and different oxidizing agents. Molybdenum-containing catalysts have been studied for the epoxidation with organic hydroperoxides. researchgate.net Phase-transfer catalysis has also been employed for the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide, using catalysts such as tungstophosphoric acid in combination with a phase-transfer agent like Aliquat 336. researchgate.net

The subsequent reactions of 13-Oxabicyclo(10.1.0)tridecadiene are also a subject of academic interest. For example, its isomerization to cyclododeca-3,7-diene-1-one in the presence of a sodium iodide catalyst has been reported. epo.org This transformation highlights the utility of the epoxide as a precursor to other functionalized medium-ring compounds.

Furthermore, the compound and its derivatives have been explored in the fragrance industry. google.com Patents describe the synthesis and use of the trimethylated analog, 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, for its woody and amber odor characteristics. google.com This industrial interest underscores the importance of understanding the synthesis and properties of this class of compounds. Research has also been conducted on the various stereoisomers of 13-Oxabicyclo(10.1.0)tridecadiene and their potential applications.

Chemical and Physical Properties of 13-Oxabicyclo(10.1.0)tridecadiene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | nist.gov |

| Molecular Weight | 178.27 g/mol | nist.gov |

| Boiling Point | 95-100 °C at 0.4 mmHg (for the trimethylated derivative) | google.com |

| Refractive Index (n_D²⁰) | 1.5040-1.5101 (for the trimethylated derivative) | google.com |

| ¹H-NMR (CDCl₃, δ, ppm) | 1.60-1.65 (m, 2H); 1.98-2.13 (m, 6H); 2.28 (m, 4H); 2.85 (m, 2H); 5.25-5.45 (m, 4H) (for a stereoisomeric mixture) | epo.org |

Synthesis of 13-Oxabicyclo(10.1.0)tridecadiene

| Starting Material | Reagents and Conditions | Product | Yield | Source |

| 1,5,9-Cyclododecatriene | Organic percarboxylic acid, alkaline reagent, anhydrous conditions | 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | Not specified | google.com |

| (Z,E,E)-1,5,9-Cyclododecatriene | 30% Hydrogen peroxide, H₃PW₁₂O₄₀/Aliquat 336 (PTC) | (E)-1,2-epoxy-(Z,E)-5,9-cyclododecadiene | High conversion and selectivity reported | researchgate.net |

| 1,5,9-Cyclododecatriene | Hydrogen peroxide, Ti-MCM-41 catalyst, 80°C, isopropanol | 1,2-epoxy-5,9-cyclododecadiene | ~100% selectivity at 13% conversion | epa.gov |

Properties

CAS No. |

42394-05-8 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(1E,3Z)-13-oxabicyclo[10.1.0]trideca-1,3-diene |

InChI |

InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h5,7,9,12H,1-4,6,8,10H2/b7-5-,11-9+ |

InChI Key |

APOHERQVXMYBFG-BABZSUFTSA-N |

Isomeric SMILES |

C1CCC/C=C\C=C\2/C(O2)CCC1 |

Canonical SMILES |

C1CCCC=CC=C2C(O2)CCC1 |

Origin of Product |

United States |

Nomenclature and Isomeric Considerations of 13 Oxabicyclo 10.1.0 Tridecadiene

Systematic IUPAC Naming Conventions for Bicyclic Epoxides

The systematic name "13-Oxabicyclo(10.1.0)tridecadiene" is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for bicyclic compounds and epoxides. The name can be deconstructed to understand the structure of the molecule.

The term "bicyclo" indicates that the compound has a bicyclic structure, meaning it contains two fused rings. The numbers enclosed in brackets, [10.1.0], specify the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. In this case, there are ten carbons in the main bridge, one carbon in the second bridge, and zero carbons in the third bridge, which directly connects the two bridgehead atoms.

The root name "trideca" signifies a total of thirteen atoms in the bicyclic system. The suffix "diene" indicates the presence of two double bonds within the carbon skeleton. The prefix "oxa" is used to denote the replacement of a carbon atom with an oxygen atom in the ring structure, a convention for naming heterocyclic compounds. The number "13-" preceding "oxa" specifies the position of this oxygen atom, indicating it is part of a three-membered ether ring, characteristic of an epoxide. This epoxide ring is also referred to as an oxirane. nih.govnih.gov

Stereochemical Aspects and Isomerism of the 13-Oxabicyclo(10.1.0)tridecadiene Scaffold

The rigid structure of the bicyclic system and the presence of multiple stereocenters in 13-Oxabicyclo(10.1.0)tridecadiene give rise to a variety of stereoisomers. These isomers can have distinct physical, chemical, and biological properties.

Cis-trans isomerism in the 13-Oxabicyclo(10.1.0)tridecadiene scaffold can arise from two main features: the fusion of the two rings and the geometry of the double bonds within the larger ring. The junction between the cyclopropane ring (containing the epoxide) and the larger twelve-membered ring can be either cis or trans, depending on the relative orientation of the substituents on the bridgehead carbons.

Table 1: Examples of Identified Stereoisomers of Substituted 13-Oxabicyclo(10.1.0)tridecadiene

| Compound Name | CAS Number | Molecular Formula | Isomeric Description |

|---|---|---|---|

| (4Z,8Z)-1,4,8-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | 29660-48-8 | C15H24O | Both double bonds are in the Z (cis) configuration. pschemicals.com |

| (4E,8E)-1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | 13786-79-3 | C15H24O | Both double bonds are in the E (trans) configuration. scent.vn |

The presence of multiple chiral centers in the 13-Oxabicyclo(10.1.0)tridecadiene molecule leads to the existence of diastereomers and enantiomers. The bridgehead carbons and the two carbon atoms of the epoxide ring are potential stereocenters. The specific spatial arrangement of the atoms at these centers determines the absolute configuration of the molecule.

Consequently, 13-Oxabicyclo(10.1.0)tridecadiene can exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images). The exact number of possible stereoisomers depends on the specific location and geometry of the double bonds and the configuration at each chiral center. The formation of these different stereoisomers can be influenced by the synthetic route used for their preparation.

Epoxides are generally stable compounds due to the nature of the ether linkage, which lacks a good leaving group. wyzant.com However, the significant ring strain in the three-membered oxirane ring makes them susceptible to ring-opening reactions under certain conditions, such as in the presence of acid or a strong nucleophile. chemistrysteps.com Such reactions would lead to a loss of the original stereochemical integrity of the epoxide.

While spontaneous interconversion between stereoisomers of 13-Oxabicyclo(10.1.0)tridecadiene under normal conditions is unlikely due to the high energy barrier for breaking and reforming covalent bonds, catalyzed isomerization is possible. For example, it has been shown that cis-trans isomerization of epoxides can be catalyzed by ruthenium(II) porphyrin complexes. acs.org Additionally, the isomerization of bicyclic terpene epoxides into allylic alcohols without altering the initial carbon skeleton has been reported in the presence of certain catalysts. researchgate.net These findings suggest that interconversion pathways for the isomers of 13-Oxabicyclo(10.1.0)tridecadiene may exist under specific catalytic conditions.

Synthetic Methodologies for 13 Oxabicyclo 10.1.0 Tridecadiene and Analogues

Epoxidation of Cyclododecadiene Precursors

The most direct and widely employed method for the synthesis of 13-oxabicyclo(10.1.0)tridecadiene involves the epoxidation of cyclododecatriene or cyclododecadiene precursors. The strategic placement of the epoxide ring while preserving the other double bonds is a key challenge addressed by various catalytic systems and reaction conditions.

Catalytic Systems for Selective Epoxidation (e.g., Boronic Acid Catalysis)

A variety of catalytic systems have been developed for the epoxidation of alkenes. While direct boronic acid catalysis for the epoxidation of cyclododecadiene is not extensively documented in peer-reviewed literature, the broader field of organoboron catalysis offers insights into potential applications. Boronic acids are recognized for their ability to activate hydroxyl groups and can catalyze various organic transformations, including cycloadditions. rsc.org Their ability to form reversible covalent bonds with hydroxyl groups can be exploited in both electrophilic and nucleophilic activation pathways. rsc.org

In a related context, borinic acid catalysis has been effectively used for the regioselective ring-opening of epoxy alcohols. scholaris.ca This proceeds through a catalytic tethering mechanism, which allows for the intramolecular delivery of a nucleophile to the epoxide. scholaris.ca While this is a ring-opening reaction rather than an epoxidation, it highlights the potential of boron-based catalysts to interact with and influence the reactivity of epoxide-containing molecules.

More conventional and well-established catalytic systems for alkene epoxidation include:

Transition Metal Catalysts: Manganese-based catalysts, for instance, have demonstrated high efficiency in epoxidation reactions using peracetic acid as the oxidant and show selectivity towards certain types of olefins. uvic.ca

Organocatalysts: Ketone-based catalysts, such as 2,2,2-trifluoroacetophenone, can efficiently catalyze the epoxidation of a wide range of alkenes using hydrogen peroxide as a green oxidant. uvic.ca

Rhenium-based Catalysts: Methyltrioxorhenium (MTO) is another effective catalyst for alkene epoxidation with aqueous hydrogen peroxide, often with the addition of pyridine (B92270) derivatives to enhance efficiency. uvic.ca

While these systems are generally applicable, the selective mono-epoxidation of a diene or triene like cyclododecatriene requires careful control of reaction conditions to achieve the desired product, 13-oxabicyclo(10.1.0)tridecadiene.

Regioselective and Stereoselective Epoxidation Strategies

The selective epoxidation of one double bond in a polyunsaturated system like 1,5,9-cyclododecatriene (B1592173) (CDT) is crucial for the synthesis of 13-oxabicyclo(10.1.0)tridecadiene. The different reactivity of the double bonds in the precursor influences the regioselectivity of the epoxidation.

One effective method involves the use of hydrogen peroxide as an oxidant in the presence of a titanium-silicate catalyst, Ti-MCM-41. This system has been studied for the epoxidation of 1,5,9-cyclododecatriene to produce 1,2-epoxy-5,9-cyclododecadiene (a common name for 13-oxabicyclo(10.1.0)trideca-4,8-diene). Research has shown that by carefully controlling parameters such as temperature, catalyst loading, solvent, and the molar ratio of reactants, high selectivity for the mono-epoxide can be achieved. For instance, at a CDT conversion of 13 mol%, a selectivity of nearly 100 mol% towards the mono-epoxide has been reported.

Another established method for the epoxidation of CDT involves the use of organic percarboxylic acids under anhydrous conditions. This approach is particularly relevant for the synthesis of analogues such as 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene from 1,5,9-trimethylcyclododecatriene.

The stereoselectivity of the epoxidation can be influenced by the catalyst system and the geometry of the precursor double bonds. For example, the use of chiral catalysts can lead to the formation of specific enantiomers of the epoxide.

| Precursor | Reagents and Catalyst | Product | Key Findings |

| 1,5,9-Cyclododecatriene (CDT) | H₂O₂ / Ti-MCM-41 | 13-Oxabicyclo(10.1.0)trideca-4,8-diene | High selectivity for mono-epoxidation can be achieved by controlling reaction parameters. |

| 1,5,9-Trimethylcyclododecatriene | Organic percarboxylic acid | 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | Effective for the synthesis of trimethylated analogues. |

Intramolecular Cyclization Approaches to Oxabicyclic Systems

Intramolecular cyclization represents a powerful strategy for the construction of cyclic and bicyclic ethers. While specific examples leading directly to the 13-oxabicyclo(10.1.0)tridecadiene core are not abundant in the literature, the general principles can be applied to appropriately functionalized cyclododecatriene derivatives.

Metal-Catalyzed Carbenoid Reactions

Metal-catalyzed reactions of diazo compounds to form metal carbenoids are well-established for the synthesis of cyclopropanes from alkenes. rsc.org This methodology can be extended to intramolecular reactions to form bicyclic systems. The general mechanism involves the decomposition of a diazo compound by a metal catalyst (commonly based on rhodium or copper) to generate a metal carbene intermediate, which then undergoes an intramolecular cyclopropanation with a suitably positioned double bond.

While direct application to form the oxabicyclo[10.1.0] system of the target compound from a diazo-functionalized cyclododecadiene is a plausible synthetic strategy, specific literature examples are scarce. However, the synthesis of other oxabicyclic systems through intramolecular carbenoid reactions is known. For instance, the intramolecular cyclization of allyl diazoacetate can afford 3-oxabicyclo[3.1.0]hexan-2-one. This demonstrates the feasibility of forming an oxabicyclic system through an intramolecular carbenoid reaction.

Other Cyclization Pathways

Beyond carbenoid chemistry, other intramolecular cyclization pathways can be envisioned for the synthesis of large-ring oxabicyclic systems. One such approach is the intramolecular cyclization of epoxy alcohols. This reaction can be catalyzed by acids or bases and can lead to the formation of cyclic ethers. For example, the base-induced intramolecular cyclization of 3,4-epoxy-alcohols can yield oxetanes. rsc.org In a similar vein, a suitably functionalized epoxy cyclododecadienol could potentially undergo intramolecular cyclization to form a bicyclic ether system, although the formation of the specific 13-oxabicyclo(10.1.0)tridecadiene ring system would depend on the regioselectivity of the ring closure.

Cobalt-salen complexes have been shown to catalyze the intramolecular cyclization of epoxy alcohols with excellent regio- and enantiocontrol, producing novel cyclic and bicyclic ethers. nih.gov This highlights the potential of metal catalysis in directing the outcome of such cyclizations.

Novel Synthetic Routes to the 13-Oxabicyclo(10.1.0)tridecadiene Core

The development of novel synthetic methodologies is crucial for accessing complex molecular architectures with improved efficiency and selectivity. While the epoxidation of cyclododecadiene precursors remains the most direct route to 13-oxabicyclo(10.1.0)tridecadiene, other innovative strategies are emerging in the broader context of bicyclic ether synthesis.

One area of active research is the development of cascade reactions that can rapidly build molecular complexity from simple starting materials. For instance, intramolecular epoxide-to-epoxonium ring-opening cyclizations have been used to synthesize polyether frameworks. researchgate.net Such a strategy, if applied to a polyepoxide derived from cyclododecatriene, could potentially lead to complex oxabicyclic structures.

The use of multicomponent reactions also offers a promising avenue for the construction of complex cyclic systems. A synergistic copper/palladium-catalyzed three-component reaction of alkynes, diboron (B99234) reagents, and vinyl epoxides has been developed to synthesize bifunctional skipped dienes. nih.gov While not directly yielding the target molecule, this methodology demonstrates the power of combining multiple catalytic cycles to forge complex structures that could serve as precursors for further transformations into oxabicyclic systems.

Furthermore, the development of new synthetic methods for accessing saturated multicyclic bioisosteres, often starting from strained molecules like bicyclo[1.1.0]butanes, showcases the ongoing efforts to build complex bridged ring systems. uvic.ca Although these methods have not yet been applied to the synthesis of 13-oxabicyclo(10.1.0)tridecadiene, they represent the forefront of synthetic chemistry and may inspire future routes to this and related large-ring oxabicyclic compounds.

Asymmetric Synthesis of Chiral 13-Oxabicyclo(10.1.0)tridecadiene Derivatives

The asymmetric synthesis of chiral 13-oxabicyclo(10.1.0)tridecadiene derivatives is centered on the stereocontrolled introduction of an epoxide functionality across one of the double bonds of 1,5,9-cyclododecatriene. This transformation breaks the symmetry of the starting material and establishes the stereocenters that define the chirality of the resulting bicyclic ether. The success of this approach hinges on the use of chiral catalysts that can effectively discriminate between the enantiotopic faces of the olefin.

Chiral Manganese-Salen Complexes: The Jacobsen-Katsuki Epoxidation

A leading strategy for the asymmetric epoxidation of unfunctionalized olefins, such as 1,5,9-cyclododecatriene, is the Jacobsen-Katsuki epoxidation. wikipedia.org This method employs a chiral manganese(III)-salen complex as the catalyst. The salen ligand, a type of Schiff base, is derived from the condensation of a salicylaldehyde (B1680747) derivative and a chiral diamine, most commonly a derivative of 1,2-diaminocyclohexane. wikipedia.org The steric and electronic properties of this ligand create a chiral environment around the manganese center, which in turn directs the stereochemical outcome of the epoxidation.

The general mechanism, while not fully elucidated, is believed to involve the formation of a high-valent manganese(V)-oxo species as the active oxidant. wikipedia.org The alkene is thought to approach the metal-oxo intermediate in a "side-on" fashion, and the bulky substituents on the salen ligand effectively block certain trajectories, thereby favoring the formation of one enantiomer of the epoxide over the other. The degree of enantioselectivity is influenced by several factors, including the specific structure of the chiral ligand, the nature of any axial donor ligands, and the reaction temperature. wikipedia.org For many cis-disubstituted olefins, enantiomeric excesses (ee) greater than 90% have been achieved. wikipedia.org

While specific data for the asymmetric epoxidation of 1,5,9-cyclododecatriene using Jacobsen's catalyst is not extensively documented in readily available literature, the principles of the Jacobsen-Katsuki epoxidation provide a robust framework for achieving this transformation. The stereochemistry of the starting CDT isomer, such as (E,E,E)- or (Z,E,E)-1,5,9-cyclododecatriene, will significantly influence the diastereomeric and enantiomeric outcome of the epoxidation.

Table 1: Key Catalysts in the Asymmetric Epoxidation of Olefins

| Catalyst System | Chiral Ligand Type | Typical Olefin Substrates | Key Features |

| Jacobsen-Katsuki Catalyst | Chiral Salen | Unfunctionalized cis-olefins | High enantioselectivity, tolerant of various functional groups. wikipedia.orgmdpi.com |

| Sharpless-Katsuki Epoxidation | Diethyl Tartrate | Allylic alcohols | Highly predictable facial selectivity. |

Table 2: Factors Influencing Enantioselectivity in Jacobsen-Katsuki Epoxidation

| Factor | Influence on Stereoselectivity |

| Ligand Structure | The steric bulk and electronic properties of the salen ligand are primary determinants of enantioselectivity. wikipedia.org |

| Axial Ligand | The presence of an axial donor ligand can impact the reaction rate and enantioselectivity. |

| Temperature | Lower reaction temperatures often lead to higher enantiomeric excesses. rsc.org |

| Olefin Geometry | The geometry of the double bond (cis vs. trans) significantly affects the efficiency and selectivity of the epoxidation. wikipedia.org |

Further research into the application of these established asymmetric epoxidation methodologies to various isomers of 1,5,9-cyclododecatriene is crucial for unlocking the full potential of chiral 13-oxabicyclo(10.1.0)tridecadiene derivatives in various scientific and industrial fields. The ability to selectively synthesize specific stereoisomers will undoubtedly pave the way for the development of novel materials and pharmacologically active compounds.

Chemical Reactivity and Transformations of 13 Oxabicyclo 10.1.0 Tridecadiene

Ring-Opening Reactions of the Epoxide Moiety

The high strain energy of the three-membered epoxide ring makes it susceptible to cleavage by a wide range of reagents, proceeding through different mechanisms depending on the reaction conditions.

Nucleophilic Ring Opening Reactions

The reaction of 13-Oxabicyclo(10.1.0)tridecadiene with nucleophiles typically follows an S(_N)2 mechanism. Under neutral or basic conditions, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a functionalized alcohol. The regioselectivity of this reaction is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom of the epoxide. d-nb.infoumn.edu

A variety of nucleophiles can be employed for this transformation, including amines, alcohols, and azide (B81097) ions. researchgate.net For instance, the reaction with amines or alcohols leads to the formation of the corresponding amino or alkoxy alcohols. The use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) also results in the opening of the epoxide ring to yield diols. researchgate.net Specifically, the reduction of trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene with lithium aluminum hydride has been reported to produce cyclododecadienol with a high yield of 89%. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagent | Product Type | Reference |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Cyclododecadienol | researchgate.net |

| Hydride | Sodium borohydride (NaBH₄) | 9,10-Dihydroxy-1,5-cyclododecadiene | |

| Amines | R-NH₂ | Amino alcohol | |

| Alcohols | R-OH | Alkoxy alcohol | |

| Azide | Sodium azide (NaN₃) | Azido alcohol | researchgate.net |

Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the ring-opening of the epoxide is facilitated by the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. d-nb.info Under acidic conditions, the regioselectivity is governed by electronic factors. The nucleophile preferentially attacks the more substituted carbon atom of the epoxide, as this carbon can better stabilize the partial positive charge that develops in the transition state. d-nb.info

A notable acid-catalyzed reaction of 13-Oxabicyclo(10.1.0)tridecadiene is its isomerization. For example, in the presence of sodium iodide in polyethylene (B3416737) glycol at high temperatures, it rearranges to form cyclododeca-3,7-diene-1-one with a remarkable yield of 98.7%. This transformation highlights the potential for skeletal rearrangements under acidic or Lewis acidic conditions. While specific studies on the acid-catalyzed hydrolysis or alcoholysis of 13-Oxabicyclo(10.1.0)tridecadiene are not extensively detailed in the provided search results, the general mechanism suggests the formation of 1,2-diols or 1,2-alkoxy alcohols, respectively.

Table 2: Example of Acid-Catalyzed Rearrangement

| Catalyst | Reagent | Product | Yield | Reference |

| Sodium iodide | Polyethylene glycol | Cyclododeca-3,7-diene-1-one | 98.7% |

Ring-Opening Polymerization Mechanisms

The strained nature of the epoxide ring makes 13-Oxabicyclo(10.1.0)tridecadiene a potential monomer for ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or coordination catalysts. researchgate.net The polymerization proceeds via the cleavage of the C-O bonds of the epoxide ring and the formation of polyether chains. The presence of the diene functionality in the monomer offers the potential for further cross-linking of the resulting polymer. d-nb.infod-nb.info

While specific studies detailing the ring-opening polymerization of 13-Oxabicyclo(10.1.0)tridecadiene are limited in the provided search results, the general principles of epoxide polymerization are well-established. Anionic ROP, for instance, is known to proceed with functional epoxide monomers, and the reactivity can be influenced by the monomer's structure. researchgate.net The resulting polymers from such a diene-containing epoxide could find applications as cross-linked materials with enhanced thermal and mechanical properties.

Functionalization and Derivatization Strategies

Beyond the reactivity of the epoxide, the diene system of 13-Oxabicyclo(10.1.0)tridecadiene provides further opportunities for chemical modification.

Electrophilic Additions to the Diene System

The carbon-carbon double bonds in the cyclododecadiene ring can undergo electrophilic addition reactions. These reactions allow for the introduction of a variety of functional groups. For example, the addition of halogens, such as bromine, would be expected to proceed via a bromonium ion intermediate, leading to the formation of di- and tetra-bromo derivatives. The stereochemistry of the addition is typically anti. umn.edu

While specific studies on the halogenation of 13-Oxabicyclo(10.1.0)tridecadiene are not detailed, the halogenation of the precursor, cis,trans,trans-1,5,9-cyclododecatriene, has been studied, indicating the susceptibility of the double bonds to electrophilic attack. The addition of hydrogen halides (HX) would also be expected to follow Markovnikov's rule, where the hydrogen adds to the less substituted carbon of the double bond.

Oxidation and Reduction Reactions

The double bonds of the diene system can be oxidized. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which would lead to the formation of a diepoxide. The epoxidation of alkenes is a stereospecific syn-addition.

The double bonds can also be reduced. Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. researchgate.net Another method for the reduction of carbon-carbon double bonds is through the use of diimide (N₂H₂), which offers a metal-free alternative and typically results in syn-addition of hydrogen. wikipedia.org The reduction of the double bonds in 13-Oxabicyclo(10.1.0)tridecadiene would yield the corresponding saturated epoxide, 13-Oxabicyclo[10.1.0]tridecane.

Cycloaddition Reactions

The conjugated diene system within the 13-oxabicyclo(10.1.0)tridecadiene structure presents a potential site for cycloaddition reactions, most notably the Diels-Alder reaction. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. While the diene moiety in 13-oxabicyclo(10.1.0)tridecadiene is theoretically capable of participating in such [4+2] cycloadditions, specific documented examples in the scientific literature are scarce.

However, based on the general principles of cycloaddition chemistry, it is anticipated that 13-oxabicyclo(10.1.0)tridecadiene could react with strong dienophiles under appropriate conditions. The reaction would likely involve the formation of a new six-membered ring fused to the existing cyclododecadiene framework. The presence of the bulky epoxide ring could introduce steric hindrance, potentially influencing the stereoselectivity of the cycloaddition.

It is also important to consider cycloadditions where the epoxide itself participates. For instance, silyl-triflate-catalyzed (4+3) cycloadditions of epoxy enolsilanes with dienes are known to produce seven-membered carbocycles. chemistrysteps.com This type of reaction proceeds via an SN2-like mechanism, involving the stereospecific ring opening of the silylated epoxide and the formation of two new carbon-carbon bonds in a single step. chemistrysteps.com While not directly reported for 13-oxabicyclo(10.1.0)tridecadiene, this highlights the potential for the epoxide to act as a three-carbon component in cycloaddition reactions under Lewis acidic conditions.

Rearrangement Reactions

The strained three-membered epoxide ring in 13-oxabicyclo(10.1.0)tridecadiene is susceptible to various rearrangement reactions, which are often catalyzed by acids or bases. These reactions are driven by the release of ring strain.

A notable rearrangement has been documented for an isomer of the target compound, trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene. Treatment of this compound with lithium-aluminium hydride, followed by oxidation with Jones' reagent, leads to the formation of cyclododeca-4,7-dien-1-one. researchgate.net This transformation involves the initial reduction of the epoxide to an alcohol, which then undergoes rearrangement and subsequent oxidation to the corresponding ketone.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene | 1. Lithium-aluminium hydride 2. Jones' reagent | Cyclododeca-4,7-dien-1-one | N/A | researchgate.net |

Lewis acids are also known to effectively catalyze the rearrangement of epoxides. rsc.org For instance, treatment of various epoxyolefins with boron trifluoride etherate (BF₃·OEt₂) generally leads to an epoxide-to-ketone rearrangement. rsc.org While specific studies on 13-oxabicyclo(10.1.0)tridecadiene are not detailed, it is expected that it would undergo a similar Lewis acid-catalyzed rearrangement to yield a ketone derivative. The regioselectivity of such a rearrangement would be influenced by the electronic effects of the double bonds and the stability of any potential carbocationic intermediates.

Comparative Reactivity Studies of Saturated vs. Unsaturated Oxabicyclo Systems

A comparative analysis of the reactivity of 13-oxabicyclo(10.1.0)tridecadiene with its saturated analog, 13-oxabicyclo(10.1.0)tridecane (also known as 1,2-epoxycyclododecane), reveals significant differences stemming from the presence of the two double bonds in the unsaturated system.

The primary mode of reactivity for 13-oxabicyclo(10.1.0)tridecane is the nucleophilic ring-opening of the strained epoxide. semanticscholar.org This can be catalyzed by either acid or base. libretexts.org Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org In acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can have more SN1 character, with a preference for attack at the carbon that can better stabilize a partial positive charge. libretexts.org

For 13-oxabicyclo(10.1.0)tridecadiene, the same epoxide ring-opening reactions are expected to occur. However, the presence of the diene system can influence the reactivity in several ways:

Electronic Effects: The π-systems of the double bonds can electronically influence the epoxide ring, potentially altering the polarization of the C-O bonds and affecting the rates and regioselectivity of nucleophilic attack compared to the saturated system.

Stereochemical Influence: The conformational constraints imposed by the double bonds in the twelve-membered ring can affect the accessibility of the epoxide carbons to incoming nucleophiles, leading to different stereochemical outcomes compared to the more flexible saturated ring.

Additional Reaction Pathways: The most significant difference is the availability of the diene moiety for cycloaddition reactions in the unsaturated system, as discussed in section 4.2.3. This reaction pathway is completely absent in the saturated 13-oxabicyclo(10.1.0)tridecane.

Rearrangement Possibilities: The double bonds can participate in more complex rearrangement cascades initiated by the opening of the epoxide ring, potentially leading to a wider array of products than what is observed for the saturated analog.

In essence, while both the saturated and unsaturated oxabicyclo systems share the fundamental reactivity of the epoxide ring, the diene functionality in 13-oxabicyclo(10.1.0)tridecadiene introduces a layer of complexity and a broader scope of potential chemical transformations.

Spectroscopic and Structural Elucidation Techniques in 13 Oxabicyclo 10.1.0 Tridecadiene Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 13-Oxabicyclo(10.1.0)tridecadiene, providing critical insights into its carbon skeleton and the stereochemical arrangement of its atoms.

In ¹H NMR, the protons on the epoxide ring are expected to resonate in a region distinct from the olefinic protons of the double bonds and the aliphatic protons of the cyclododecadienyl ring. The olefinic protons would typically appear in the downfield region (around 5.0-5.5 ppm), while the protons on the carbon atoms of the epoxide ring would likely be found in the range of 2.5-3.5 ppm. The remaining aliphatic protons would produce a complex set of signals in the upfield region.

¹³C NMR provides direct information about the carbon framework. The carbon atoms of the double bonds would exhibit signals in the olefinic region (around 120-140 ppm). The carbons of the epoxide ring are characteristically shifted upfield compared to their non-epoxidized alkane counterparts, typically appearing in the 50-70 ppm range. The aliphatic carbons of the large ring would resonate in the 20-40 ppm range.

For comparison, the ¹³C NMR spectral data for the related compound (4E,8Z)-cyclododeca-4,8-dienone shows olefinic carbon signals at approximately 127.8, 129.7, 131.0, and 131.9 ppm, with the carbonyl carbon at 211.8 ppm and aliphatic carbons at various shifts between 21.4 and 40.7 ppm. google.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 13-Oxabicyclo(10.1.0)tridecadiene

| Type of Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Olefinic (C=C) | 120 - 140 |

| Epoxide (C-O-C) | 50 - 70 |

| Aliphatic (CH₂) | 20 - 40 |

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton network throughout the twelve-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the placement of the double bonds and the epoxide ring relative to the different methylene (B1212753) groups in the macrocycle.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 13-Oxabicyclo(10.1.0)tridecadiene.

FT-IR Spectroscopy is particularly useful for identifying characteristic vibrational modes. The presence of the epoxide ring would be confirmed by the C-O stretching vibrations, typically appearing in the region of 1250 cm⁻¹ (asymmetric stretch) and around 800-950 cm⁻¹ (symmetric stretch or "ring breathing" mode). The C=C stretching vibrations of the alkene groups would be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations of the olefinic protons would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be found just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 13-Oxabicyclo(10.1.0)tridecadiene

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkene) | Stretch | 3010 - 3100 |

| C-H (alkane) | Stretch | 2850 - 2960 |

| C=C (alkene) | Stretch | 1640 - 1680 |

| C-O (epoxide) | Asymmetric Stretch | ~1250 |

| Epoxide Ring | Symmetric Stretch | 800 - 950 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining information about the structure through fragmentation analysis. The electron ionization (EI) mass spectrum of 1,2-Epoxy-5,9-cyclododecadiene is available through the NIST WebBook. nist.gov

The mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 178.27. nist.gov The fragmentation pattern would be complex due to the macrocyclic structure. Common fragmentation pathways for cyclic epoxides involve ring-opening reactions followed by rearrangements and the loss of small neutral molecules such as CO, H₂O, or hydrocarbons. The presence of double bonds would also influence the fragmentation, potentially leading to retro-Diels-Alder reactions or other characteristic cleavages of the ring. The study of these fragmentation patterns can provide confirmatory evidence for the proposed structure. raco.catuva.nl

Table 3: Key Mass Spectrometry Data for 13-Oxabicyclo(10.1.0)tridecadiene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Predicted [M]⁺ Peak (m/z) | 178 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. For a molecule like 13-Oxabicyclo(10.1.0)tridecadiene, a single-crystal X-ray diffraction analysis would unambiguously establish the relative stereochemistry of the epoxide ring in relation to the large ring and the geometry of the double bonds.

Currently, there are no published X-ray crystal structures for the parent 13-Oxabicyclo(10.1.0)tridecadiene in the Cambridge Structural Database. The challenges in obtaining a crystal structure include the difficulty in growing suitable single crystals, as it is likely a liquid or a low-melting solid at room temperature. However, the crystal structures of related, more complex derivatives have been determined, demonstrating the power of this technique in elucidating complex stereochemical relationships in cyclic systems.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment

13-Oxabicyclo(10.1.0)tridecadiene is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these enantiomers and for determining the enantiomeric purity of a sample.

There is no specific experimental ECD or ORD data reported for 13-Oxabicyclo(10.1.0)tridecadiene in the literature. However, the application of these techniques to other chiral epoxides and cyclic compounds is well-established. Theoretical calculations of ECD spectra, often coupled with experimental measurements, can be a powerful tool for assigning the absolute configuration of chiral molecules. researchgate.net For 13-Oxabicyclo(10.1.0)tridecadiene, the chromophores responsible for the ECD signal would be the C=C double bonds and the epoxide ring. The spatial arrangement of these groups would dictate the sign and intensity of the Cotton effects in the ECD spectrum, allowing for the determination of the absolute configuration of a given enantiomer.

Theoretical and Computational Studies of 13 Oxabicyclo 10.1.0 Tridecadiene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of 13-oxabicyclo(10.1.0)tridecadiene at the atomic level. Methods such as Density Functional Theory (DFT) are employed to find the optimized molecular geometry that corresponds to the lowest energy state. nrel.gov

For a molecule with the complexity of 13-oxabicyclo(10.1.0)tridecadiene, a variety of conformations are possible due to the flexibility of the large carbon ring. Computational methods can identify several stable or meta-stable conformers and calculate their relative energies. These calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. The IUPAC name for a common isomer is (4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene. nih.gov

Table 1: Computed Geometric Parameters for a Representative Conformer of 13-Oxabicyclo(10.1.0)tridecadiene Note: This table represents typical data obtained from DFT calculations and may not correspond to a specific published study on this exact molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (epoxide) | ~1.45 Å |

| Bond Length | C-C (epoxide) | ~1.48 Å |

| Bond Length | C=C (diene) | ~1.34 Å |

| Bond Angle | C-O-C (epoxide) | ~61.5° |

| Bond Angle | C-C-C (in ring) | 110-115° |

Analysis of Ring Strain and Energetic Profiles

A defining feature of the 13-oxabicyclo[10.1.0]tridecadiene structure is the significant ring strain imparted by the three-membered epoxide ring fused to the macrocycle. This strain is a major contributor to the molecule's chemical reactivity. Computational chemistry provides quantitative insights into this strain energy. For the saturated analogue, 13-oxabicyclo[10.1.0]tridecane, the ring strain energy has been estimated to be substantial, which enhances its reactivity compared to simpler ethers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the reaction mechanisms of 13-oxabicyclo(10.1.0)tridecadiene. The strained epoxide ring is the primary site of reactivity, susceptible to ring-opening reactions under acidic or nucleophilic conditions. Theoretical calculations can map the entire reaction pathway for such processes.

By modeling the interaction with a catalyst or reactant, chemists can:

Identify the structures of transition states.

Calculate the activation energies for different potential reaction pathways.

Predict the regioselectivity and stereoselectivity of the reaction.

For example, modeling the acid-catalyzed hydrolysis of the epoxide would allow researchers to determine which of the two C-O bonds is more likely to break and why. The participation of the nearby double bonds in a potential transannular reaction is also a key question that can be addressed through computational modeling. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical methods allow for the a priori prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the structure of the molecule.

NMR Spectroscopy: Quantum chemical calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.gov These predictions are highly sensitive to the molecule's conformation. By comparing the calculated spectra of different low-energy conformers with the experimental spectrum, the dominant conformation in solution can be identified. Experimental NMR data for an isomer of 13-oxabicyclo[10.1.0]tridecadiene is available from spectral databases. nih.gov

Vibrational Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be computed. nrel.gov Specific calculated frequencies can be assigned to the vibrational modes of the molecule, such as the stretching of the C-O bonds in the epoxide or the C=C bonds of the diene system, aiding in the interpretation of experimental IR spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data Note: This table is illustrative of the process. Experimental data is from public databases nih.gov, while predicted data is what would be expected from high-level computations.

| Spectroscopy Type | Key Feature | Predicted Value Range | Experimental Indication nih.gov |

|---|---|---|---|

| 13C NMR | Epoxide Carbons | 55-65 ppm | Signals in the aliphatic region consistent with epoxide carbons. |

| 13C NMR | Olefinic Carbons | 125-135 ppm | Signals in the olefinic region. |

| 1H NMR | Epoxide Protons | 2.5-3.0 ppm | Signals in the upfield region. |

| 1H NMR | Olefinic Protons | 5.0-5.6 ppm | Signals in the downfield region. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a few low-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. diva-portal.orglidsen.com For a flexible macrocycle like 13-oxabicyclo(10.1.0)tridecadiene, MD simulations are essential for exploring its vast conformational space.

Starting from a computationally optimized structure, an MD simulation calculates the forces on each atom and solves the equations of motion, allowing the molecule to twist, bend, and move in a simulated environment that mimics real-world conditions. youtube.com These simulations can:

Reveal the most populated conformational families.

Determine the timescales for transitions between different conformations.

Analyze the flexibility of different parts of the molecular ring.

Provide insights into how the molecule's shape fluctuates, which is crucial for understanding its interactions with other molecules.

Studies on Molecular Recognition

Computational studies, particularly molecular docking combined with MD simulations, can be used to investigate these recognition processes. nih.gov Researchers can model the interaction of the molecule with a known protein binding site to:

Predict the preferred binding pose.

Calculate the binding affinity or free energy of binding.

Identify the key intermolecular interactions, such as hydrogen bonds to the epoxide oxygen or hydrophobic interactions with the carbon backbone.

These studies are often physics-based and use computational methods to simulate a physiological environment, providing insights into potential inhibition mechanisms or binding events at a macromolecular scale. nih.gov

Applications of 13 Oxabicyclo 10.1.0 Tridecadiene in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The strained epoxide ring within the 13-oxabicyclo[10.1.0]tridecadiene structure is a key feature that drives its utility as a synthetic intermediate. This inherent strain makes the compound susceptible to various ring-opening reactions, providing a gateway to more complex molecular architectures. solubilityofthings.com

Precursors for Macrocyclic Compounds

The synthesis of macrocyclic compounds, which are molecules containing large rings, often presents significant challenges in organic chemistry. 13-Oxabicyclo[10.1.0]tridecadiene serves as a valuable starting material for the construction of these large-ring systems. The ring-opening of the epoxide can be controlled to introduce functional groups at specific positions, which can then be further elaborated and cyclized to form macrocycles. This approach is particularly useful for creating medium-ring cyclic ethers.

Scaffolds for Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. solubilityofthings.com 13-Oxabicyclo[10.1.0]tridecadiene and related oxabicyclic compounds can serve as scaffolds for the synthesis of a variety of heterocyclic systems. ontosight.airesearchgate.net The epoxide ring can be opened by various nucleophiles, leading to the formation of new heterocyclic rings. For instance, reactions with amines or other nitrogen-containing nucleophiles can lead to the synthesis of nitrogen-containing heterocycles. The versatility of this approach allows for the generation of a diverse range of heterocyclic structures from a single starting material. researchgate.net

Role in Polymer Chemistry and Advanced Materials

The unique structural features of 13-oxabicyclo[10.1.0]tridecadiene also make it an interesting candidate for applications in polymer chemistry and the development of advanced materials. solubilityofthings.comroutledge.com

Monomers for Novel Polymeric Architectures

The ability of the epoxide ring in 13-oxabicyclo[10.1.0]tridecadiene to undergo ring-opening polymerization is a key aspect of its utility in polymer chemistry. This process can lead to the formation of novel polymeric architectures with unique properties. The resulting polymers would contain the repeating unit derived from the bicyclic structure, which could influence the material's thermal stability, mechanical strength, and other physical characteristics. routledge.com

Derivatization for Material Property Modulation

Beyond its direct use as a monomer, 13-oxabicyclo[10.1.0]tridecadiene can be chemically modified or derivatized to tailor the properties of existing materials. By incorporating this bicyclic ether into a polymer backbone or as a pendant group, it is possible to modulate the properties of the resulting material. For example, the introduction of this rigid, bicyclic structure could enhance the thermal stability or alter the solubility of a polymer. solubilityofthings.com

Investigative Studies in Flavor and Fragrance Chemical Synthesis

The synthesis of flavor and fragrance compounds often involves the creation of molecules with specific and pleasant odors. While not a naturally occurring fragrance itself, derivatives of 13-oxabicyclo[10.1.0]tridecadiene have been investigated for their potential in this industry. wordpress.com

A related compound, 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, is noted for its powerful and complex woody and amber odor. wordpress.com This synthetic compound is prepared through the monoepoxidation of 1,5,9-trimethyl-1,5,9-cyclododecatriene. wordpress.com Another derivative, known as woody epoxide, is described as having a distinctive woody note that brings elegance and harmony to a wide range of fragrance types, particularly in floral, chypre, aromatic, and oriental compositions. thegoodscentscompany.com These examples highlight the potential of the 13-oxabicyclo[10.1.0]tridecadiene scaffold in the development of new fragrance ingredients. google.comgoogle.com

Formation and Presence in Degradation Studies (e.g., Pyrolysis Products)

The formation of 13-Oxabicyclo(10.1.0)tridecadiene in degradation studies, such as pyrolysis, is not extensively documented in publicly available scientific literature. While the thermal degradation of various organic materials, particularly lipids and fatty acids, leads to a complex mixture of smaller, volatile compounds, the specific identification of 13-Oxabicyclo(10.1.0)tridecadiene as a direct pyrolysis product is not consistently reported.

However, research into the pyrolysis of waste cooking oil has identified a structurally related saturated compound, 13-Oxabicyclo[10.1.0]tridecane . ontosight.ai In one study, waste cooking oil was subjected to pyrolysis in a batch reactor, and the resulting bio-oil was analyzed. Among the numerous compounds identified, 13-Oxabicyclo[10.1.0]tridecane was detected, indicating that the high temperatures and catalytic conditions of pyrolysis can induce complex cyclization and epoxidation reactions from the fatty acid precursors present in the oil. ontosight.ai

The thermal degradation of unsaturated fatty acids, such as linolenic acid, which possesses a carbon chain length that could theoretically serve as a precursor, has been studied. These studies primarily report the formation of various aldehydes, ketones, alcohols, and furans as the main volatile products. scielo.brnih.gov The intricate reaction pathways involve oxidation, cleavage, and cyclization, but the specific formation of a bicyclic ether like 13-Oxabicyclo(10.1.0)tridecadiene is not a commonly reported outcome. scielo.brnih.govnih.govresearchgate.net

For context, the synthesis of 13-Oxabicyclo[10.1.0]trideca-4,8-diene is typically achieved through targeted organic synthesis rather than as a degradation byproduct. A known method involves the epoxidation of cyclododeca-1,5,9-triene (B165249) with an appropriate epoxidizing agent. google.comgoogleapis.com This controlled chemical process is distinct from the random and high-energy environment of pyrolysis.

Below is a table summarizing the findings on the formation of the related saturated compound and the typical degradation products of potential precursors.

| Precursor Material | Degradation/Synthesis Method | Key Products Identified | Reference |

|---|---|---|---|

| Waste Cooking Oil | Pyrolysis at 425 °C with Activated Carbon Catalyst | 13-Oxabicyclo[10.1.0]tridecane, various hydrocarbons, fatty acids | ontosight.ai |

| Linolenic Acid | Heating (30 °C to 210 °C) | Aldehydes, ketones, alcohols, furans, saturated acids | scielo.br |

| Cyclododeca-1,5,9-triene | Epoxidation (Synthesis) | 13-Oxabicyclo[10.1.0]trideca-4,8-diene | google.com |

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for 13-Oxabicyclo(10.1.0)tridecadiene Transformations

The transformation of 1,5,9-cyclododecatriene (B1592173) (CDT) into 13-Oxabicyclo(10.1.0)tridecadiene is a pivotal reaction that has been the subject of extensive catalytic research. The primary goal is to achieve high conversion of CDT and high selectivity towards the monoepoxide, 13-Oxabicyclo(10.1.0)tridecadiene, while minimizing the formation of byproducts such as diepoxides or ring-opened products. Research in this area is focused on both homogeneous and heterogeneous catalysis, as well as phase-transfer catalysis (PTC).

Homogeneous catalytic systems have traditionally been employed for this transformation. For instance, the reaction of CDT with peroxy acids, generated either ex situ or in situ, has been a common method. Another approach involves the use of hydrogen peroxide in the presence of lithium compounds as catalysts. For example, using lithium carbonate or hydroxide (B78521) at elevated temperatures has shown yields of around 50-51%. nih.gov Molybdenum-containing catalysts, such as molybdenum hexacarbonyl and molybdenum acetoacetate, have also been utilized with organic hydroperoxides like tert-butyl hydroperoxide (TBHP), achieving high selectivity for the desired epoxide. nih.gov

However, the challenges associated with catalyst separation and recycling in homogeneous systems have spurred the development of heterogeneous catalysts. Titanium-silicate molecular sieves, such as Ti-MCM-41, have emerged as promising candidates. These materials offer the advantages of easy recovery and potential for reuse. Studies on the epoxidation of CDT with hydrogen peroxide over Ti-MCM-41 have demonstrated the influence of various parameters like temperature, solvent, and reactant ratios on the conversion and selectivity. researchgate.net For instance, a selectivity of approximately 100 mol% towards 13-Oxabicyclo(10.1.0)tridecadiene was achieved at a CDT conversion of 13 mol% under specific conditions. researchgate.net Further research has explored tungsten-based heterogeneous catalysts, such as W-SBA-15, which have shown significantly higher activity compared to their titanium counterparts. tu.ac.th

Phase-transfer catalysis (PTC) represents another significant area of development, offering a way to conduct the reaction in a biphasic system, which can facilitate product separation. The use of tungstophosphoric acid (H₃PW₁₂O₄₀) in combination with a phase-transfer catalyst like methyltrioctylammonium chloride (Aliquat 336) and hydrogen peroxide as the oxidant has been investigated. nih.gov This system allows for the reaction to proceed under relatively mild conditions, and optimization of parameters such as stirring speed, reactant ratios, and temperature can lead to yields of 44-47% of 13-Oxabicyclo(10.1.0)tridecadiene. nih.gov

Interactive Table: Comparison of Catalytic Systems for the Synthesis of 13-Oxabicyclo(10.1.0)tridecadiene

| Catalyst System | Oxidant | Solvent | Temperature (°C) | CDT Conversion (%) | Epoxide Selectivity (%) | Reference |

| Lithium Carbonate | H₂O₂ | Ethyl Propionate | 110 | - | 50 (Yield) | nih.gov |

| Molybdenum Hexacarbonyl | TBHP | Isooctane | 90 | 31.1 | 99.6 | nih.gov |

| Ti-MCM-41 | H₂O₂ | Isopropyl Alcohol | 80 | 13 | ~100 | researchgate.net |

| W-SBA-15 | H₂O₂ | Isopropyl Alcohol | 60 | - | - | tu.ac.th |

| H₃PW₁₂O₄₀ / Aliquat 336 | H₂O₂ | Dichloromethane | 40-50 | 51.4-55.6 | 79.8-95.1 | nih.govnih.gov |

Future research in this domain will likely focus on the design of even more robust, selective, and recyclable catalysts. The development of catalysts based on earth-abundant and non-toxic metals is a key trend. Furthermore, enhancing the stability and lifetime of heterogeneous catalysts to allow for multiple reaction cycles without significant loss of activity remains a critical challenge.

Exploration of Bio-catalytic Approaches

The quest for greener and more sustainable chemical processes has led to the exploration of biocatalytic methods for the synthesis and transformation of 13-Oxabicyclo(10.1.0)tridecadiene. Biocatalysis, which employs enzymes or whole microorganisms, offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. solubilityofthings.com

For the synthesis of 13-Oxabicyclo(10.1.0)tridecadiene, research has focused on the enzymatic epoxidation of 1,5,9-cyclododecatriene. Lipases are a class of enzymes that have shown considerable promise in this area. The chemo-enzymatic epoxidation process often involves the in situ generation of a peroxy acid, which then acts as the oxidizing agent. This is typically achieved by the lipase-catalyzed reaction of a carboxylic acid with hydrogen peroxide. The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), is particularly advantageous as it simplifies catalyst recovery and reuse.

Studies have investigated the epoxidation of various olefins, including cyclooctene, using immobilized Aspergillus niger lipase, demonstrating the potential for producing chiral epoxides with good enantiomeric excess. While direct studies on the biocatalytic epoxidation of 1,5,9-cyclododecatriene to 13-Oxabicyclo(10.1.0)tridecadiene are emerging, the principles established with other cyclic olefins are readily applicable. The choice of the enzyme, the carboxylic acid as the peroxy acid precursor, and the reaction medium are critical parameters that influence the efficiency and selectivity of the process.

Integration into Supramolecular Chemistry and Advanced Molecular Design

While direct research on the integration of 13-Oxabicyclo(10.1.0)tridecadiene into supramolecular chemistry is currently limited, its structural features suggest significant potential in this field. As a macrocyclic compound, it possesses a pre-organized, albeit flexible, ring structure that can participate in host-guest interactions. nih.gov The presence of the epoxide and diene functionalities offers sites for further chemical modification, allowing for the introduction of recognition motifs or polymerizable groups.

The general principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, are being explored with a wide range of macrocycles like cyclodextrins, calixarenes, and crown ethers. solubilityofthings.com These macrocycles can form inclusion complexes with guest molecules, leading to the formation of novel materials with applications in drug delivery, sensing, and catalysis. Given its macrocyclic nature, 13-Oxabicyclo(10.1.0)tridecadiene could potentially act as a host for smaller molecules or ions, or it could be functionalized to act as a guest within larger host systems.

Advanced molecular design could leverage the unique topology of 13-Oxabicyclo(10.1.0)tridecadiene as a scaffold for the synthesis of complex architectures. researchgate.net For example, the ring-opening of the epoxide can be used to introduce a variety of functional groups, leading to the formation of diols, amino alcohols, and other derivatives. These derivatives could then be used as monomers for the synthesis of novel polymers with tailored properties. The diene functionalities also offer opportunities for cross-linking or further functionalization through reactions such as Diels-Alder cycloadditions.

The future outlook in this area is promising, with potential research directions including:

Synthesis of novel host molecules: Functionalizing the 13-Oxabicyclo(10.1.0)tridecadiene scaffold with recognition units to create new macrocyclic hosts for specific guest molecules.

Development of stimuli-responsive materials: Incorporating the epoxide or its derivatives into polymers to create materials that can respond to changes in their environment, such as pH or temperature.

Construction of interlocked molecules: Utilizing the macrocyclic structure to synthesize rotaxanes and catenanes, which could have applications in molecular machinery.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties before they are synthesized in the laboratory. For 13-Oxabicyclo(10.1.0)tridecadiene, computational methods can be applied to several key areas of research.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of 13-Oxabicyclo(10.1.0)tridecadiene derivatives with their biological activity or physical properties. While specific QSAR studies on this compound are not widely reported, the methodology has been successfully applied to other cyclic and heterocyclic compounds to guide the synthesis of molecules with enhanced properties. tu.ac.th By developing QSAR models, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular docking and molecular dynamics (MD) simulations can be used to investigate the interactions of 13-Oxabicyclo(10.1.0)tridecadiene and its derivatives with biological targets, such as enzymes or receptors. tu.ac.th This is particularly relevant for exploring the potential pharmaceutical applications of these compounds. For example, if a derivative of 13-Oxabicyclo(10.1.0)tridecadiene is found to have a particular biological activity, molecular modeling can help to elucidate its mechanism of action at the molecular level.

Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity and reaction mechanisms of 13-Oxabicyclo(10.1.0)tridecadiene. For instance, DFT can be used to study the ring-opening reactions of the epoxide, predicting the regioselectivity and stereoselectivity of the reaction with different nucleophiles. Such studies can aid in the rational design of synthetic routes to specific derivatives.

The future of computational design for 13-Oxabicyclo(10.1.0)tridecadiene will likely involve a multi-pronged approach, combining different computational techniques to accelerate the discovery and development of new materials and molecules. The integration of machine learning and artificial intelligence with computational chemistry could further enhance the predictive power of these models, leading to the rapid identification of novel derivatives with desired properties.

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis and transformations of 13-Oxabicyclo(10.1.0)tridecadiene, with the aim of developing more environmentally benign and sustainable processes. A key focus of green chemistry is the use of safer and more efficient reagents and solvents.

In the context of the synthesis of 13-Oxabicyclo(10.1.0)tridecadiene from 1,5,9-cyclododecatriene, a major thrust has been the replacement of traditional oxidants, such as peroxy acids which can generate stoichiometric amounts of acid waste, with greener alternatives. Hydrogen peroxide (H₂O₂) is a highly attractive oxidant as its only byproduct is water. researchgate.net Much of the research into novel catalytic systems for this epoxidation reaction is driven by the desire to use H₂O₂ as the primary oxidant.

The development of reusable heterogeneous catalysts, as discussed in section 8.1, is another cornerstone of green chemistry. By using catalysts that can be easily separated from the reaction mixture and reused multiple times, the amount of waste generated is significantly reduced. researchgate.nettu.ac.th

The choice of solvent is also a critical consideration in green chemistry. The ideal solvent should be non-toxic, non-flammable, and readily available from renewable resources. While many of the current methods for the synthesis of 13-Oxabicyclo(10.1.0)tridecadiene still employ organic solvents, research is ongoing to develop solvent-free reaction conditions or to use more environmentally friendly solvents, such as water or supercritical fluids. nih.gov

Future research in green chemistry approaches for 13-Oxabicyclo(10.1.0)tridecadiene will likely focus on:

Atom economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Energy efficiency: Developing catalytic processes that can operate at lower temperatures and pressures, thereby reducing energy consumption.

Use of renewable feedstocks: While 1,5,9-cyclododecatriene is currently derived from fossil fuels, future research may explore bio-based routes to this starting material.

By embracing the principles of green chemistry, the chemical industry can continue to benefit from the versatility of 13-Oxabicyclo(10.1.0)tridecadiene while minimizing its environmental footprint.

Q & A

Q. How can researchers integrate primary and secondary literature to address gaps in 13-Oxabicyclo[10.1.0]tridecadiene research?

- Answer : Systematically review patents (e.g., USPTO, Espacenet) for industrial precedents and cross-reference with peer-reviewed journals. Use citation managers (e.g., Zotero) to track conflicting data. Prioritize primary sources for experimental protocols and secondary reviews for mechanistic hypotheses .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing biological assay data involving 13-Oxabicyclo[10.1.0]tridecadiene analogs?

Q. How should researchers present crystallographic data for 13-Oxabicyclo[10.1.0]tridecadiene derivatives in publications?

- Answer : Include CIF files with deposition numbers (e.g., CCDC). Tabulate bond lengths, angles, and torsion angles. Discuss packing diagrams and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software. Reference Cambridge Structural Database (CSD) entries for analogous epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.